[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
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Overview
Description
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H16ClN3O3 and a molecular weight of 261.71 g/mol . This compound features an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride involves multiple stepsThe reaction conditions typically involve the use of reagents such as isopropylamine, acetic acid, and hydrochloric acid . Industrial production methods may involve bulk synthesis and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound also contains an oxadiazole ring but differs in the presence of a piperidine moiety instead of an azetidine moiety.
5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile: This compound features an oxadiazole ring with different substituents, highlighting the versatility of the oxadiazole scaffold.
The uniqueness of 2-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1426291-18-0 |
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Molecular Formula |
C10H16ClN3O3 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6(2)9-11-10(16-12-9)7-3-13(4-7)5-8(14)15;/h6-7H,3-5H2,1-2H3,(H,14,15);1H |
InChI Key |
VGBQTNVWKOSMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CN(C2)CC(=O)O.Cl |
Origin of Product |
United States |
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